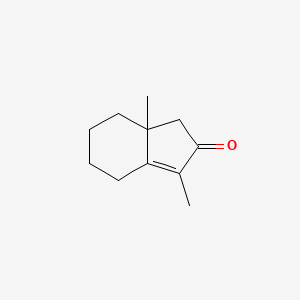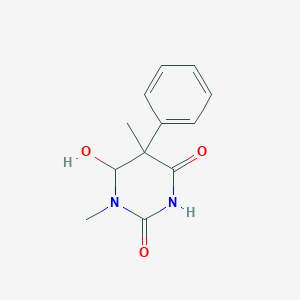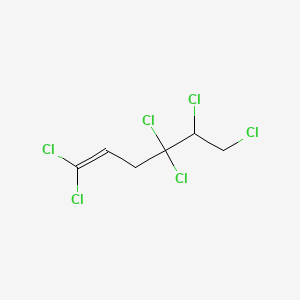
1,1,4,4,5,6-Hexachlorohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4,5,6-Hexachlorohex-1-ene is an organic compound with the molecular formula C6H6Cl6 This compound is characterized by the presence of six chlorine atoms attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,4,4,5,6-Hexachlorohex-1-ene can be synthesized through the chlorination of hex-1-ene. The process involves the addition of chlorine to hex-1-ene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective addition of chlorine atoms to the desired positions on the hexene molecule .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to achieve optimal results .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4,5,6-Hexachlorohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while reduction reactions can produce less chlorinated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1,4,4,5,6-Hexachlorohex-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a model compound in drug research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds
Wirkmechanismus
The mechanism of action of 1,1,4,4,5,6-Hexachlorohex-1-ene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2,2,3,3-Hexachloropropane
- 1,1,2,2,4,4-Hexachlorobutane
- 1,1,3,3,5,5-Hexachloropentane
Uniqueness
1,1,4,4,5,6-Hexachlorohex-1-ene is unique due to its specific chlorination pattern, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
60870-81-7 |
|---|---|
Molekularformel |
C6H6Cl6 |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
1,1,4,4,5,6-hexachlorohex-1-ene |
InChI |
InChI=1S/C6H6Cl6/c7-3-4(8)6(11,12)2-1-5(9)10/h1,4H,2-3H2 |
InChI-Schlüssel |
QXENTOGJLPACCM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(Cl)Cl)C(C(CCl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
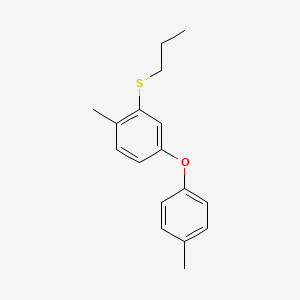

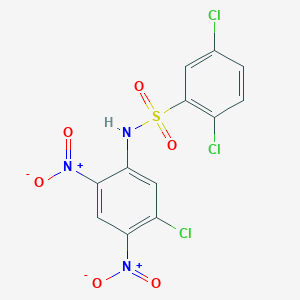

![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
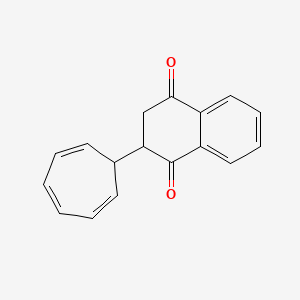
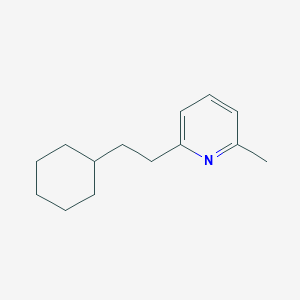
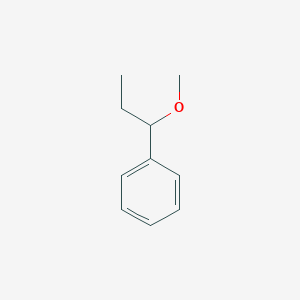
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
